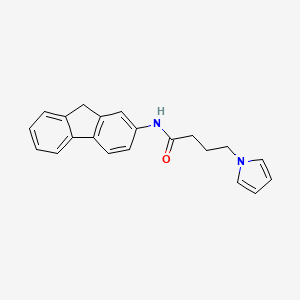

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

説明

BenchChem offers high-quality N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(9H-fluoren-2-yl)-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(8-5-13-23-11-3-4-12-23)22-18-9-10-20-17(15-18)14-16-6-1-2-7-19(16)20/h1-4,6-7,9-12,15H,5,8,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYFIUKHUZLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCCN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathways for Fluorene-Functionalized Pyrrole Derivatives: A Technical Guide

Introduction

Fluorene-functionalized pyrrole derivatives represent a pivotal class of organic molecules at the intersection of materials science and medicinal chemistry. The fusion of the rigid, planar, and highly fluorescent fluorene core with the electron-rich, versatile pyrrole ring gives rise to compounds with tunable electronic, optical, and biological properties.[1][2] These unique characteristics make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to fluorescent probes and novel therapeutic agents.[1][3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and causal logic behind key experimental choices, offering field-proven insights to navigate the synthesis of these complex architectures. We will explore both classical and modern synthetic methodologies, from building the pyrrole ring onto a fluorene scaffold to intricate cross-coupling strategies that join these two vital heterocycles.

Core Synthetic Strategies: A Retrosynthetic Overview

The design of a successful synthesis for a fluorene-functionalized pyrrole derivative hinges on a logical retrosynthetic analysis. This process involves conceptually deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. Three primary strategies emerge from this analysis, each with its own set of advantages and challenges.

Sources

- 1. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Guide to Determining the Organic Solvent Solubility Profile of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to the reliability of in-vitro screening data.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide, a novel compound with structural motifs suggesting a complex solubility behavior. As no pre-existing solubility data for this specific molecule is publicly available, this document serves as a first-principles guide for the research scientist. We will dissect the molecule's structure to form a solubility hypothesis, provide detailed, self-validating experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the theoretical underpinnings that inform these practical workflows. The methodologies described herein are grounded in industry best practices and international guidelines to ensure data integrity and regulatory relevance.[4][5][6]

Introduction: The Criticality of Solubility Profiling

In drug discovery and development, a compound's solubility is a cornerstone physicochemical property. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and the inability to formulate effective and stable dosage forms.[2][3] Early and accurate characterization of a compound's solubility across a range of relevant solvents is therefore not merely a data-gathering exercise; it is a fundamental step in risk mitigation and strategic development.[3][7]

This guide focuses on N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide, a molecule of interest whose solubility is uncharacterized. Our objective is to provide drug development professionals with a robust, scientifically-grounded workflow to:

-

Predict solubility behavior based on molecular structure.

-

Select an appropriate and diverse panel of organic solvents.

-

Execute reliable, industry-standard protocols for solubility measurement.

-

Interpret the resulting data to inform downstream development decisions.

Theoretical Framework: A Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the target molecule can provide a strong hypothesis for its solubility behavior. This practice is rooted in the fundamental chemical principle that "like dissolves like".[8]

2.1. Structural Dissection of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

The molecule can be deconstructed into three key regions, each with distinct polarity and bonding characteristics:

-

The 9H-Fluorenyl Group: This is a large, rigid, and highly nonpolar polycyclic aromatic hydrocarbon moiety. Its contribution to the overall molecule is a strong tendency towards solubility in nonpolar, aromatic, or weakly polar organic solvents. It is practically insoluble in water.

-

The Butanamide Linker: This portion of the molecule introduces polarity. The amide group (-C(O)NH-) is a classic hydrogen bond donor and acceptor. This feature will enhance solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO) that can participate in hydrogen bonding or strong dipole-dipole interactions.

-

The 1H-Pyrrol-1-yl Group: The pyrrole ring is an aromatic heterocycle. While less polar than the amide, it possesses a dipole moment and can engage in pi-pi stacking interactions, contributing to solubility in a range of solvents.

Prediction: Based on this analysis, N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is predicted to be a poorly water-soluble compound. Its solubility will likely be highest in polar aprotic solvents like DMSO, DMF, and THF, where both the polar amide and the large nonpolar fluorene group can be effectively solvated. Moderate solubility may be observed in alcohols like ethanol and methanol, and lower solubility in nonpolar solvents like toluene or heptane.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative predictive tool is the Hansen Solubility Parameter (HSP) system.[9][10][11] HSP theory deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.[12]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve best in solvents with the closest HSP values. While experimentally determining the HSP of a new molecule requires its own set of experiments, predictive software can estimate these values. For a research team, screening a set of solvents with known and diverse HSP values is a practical way to map the solubility space for the new compound.[10][12]

Experimental Design: Protocols for Solubility Determination

A comprehensive solubility profile requires distinguishing between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically created by diluting a high-concentration DMSO stock into an aqueous or organic medium).[13] It is a high-throughput method ideal for early discovery to rank-order compounds.[1][3]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase.[2][13][14] This is the "gold standard" measurement, crucial for formulation and pre-clinical development.[15][16]

The following workflow provides a logical progression for characterizing a novel compound.

Caption: Experimental workflow for solubility profiling.

3.1. Recommended Solvent Panel

To build a comprehensive profile, a diverse set of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities.

| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale |

| Heptane | Nonpolar | 0.1 | 98 | Represents aliphatic hydrocarbon environment. |

| Toluene | Nonpolar Aromatic | 2.4 | 111 | Tests solubility in an aromatic, nonpolar system. |

| Dichloromethane | Polar Aprotic | 3.1 | 40 | A common, weakly polar processing solvent. |

| Acetone | Polar Aprotic | 5.1 | 56 | A ketone, hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | An ester, common in chromatography and formulation. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Common HPLC mobile phase and polar solvent. |

| Isopropanol (IPA) | Polar Protic | 3.9 | 82 | A less polar alcohol, hydrogen bond donor/acceptor. |

| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | A common, polar protic solvent used in formulations. |

| Methanol (MeOH) | Polar Protic | 5.1 | 65 | The most polar alcohol, strong H-bond donor/acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | A powerful, highly polar solvent; often the "universal" organic solvent. |

3.2. Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method is designed for rapid, early-stage assessment and solvent screening.[17]

Objective: To quickly estimate the solubility by identifying the concentration at which the compound precipitates when added from a DMSO stock to the target solvent.

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide in 100% DMSO. Ensure complete dissolution.[1][18]

-

Plate Preparation: In a 96-well microplate, create a serial dilution of the DMSO stock.

-

Solvent Addition: Rapidly add the organic solvents from the panel to the wells containing the DMSO dilutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[17]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for 1-2 hours.[17][18]

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[17]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only control.

Self-Validation:

-

Run a known, poorly soluble compound and a known, highly soluble compound as positive and negative controls.

-

Visually inspect the plate for precipitation to correlate with instrumental readings.

3.3. Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility, adhering to principles outlined by USP and other regulatory bodies.[15][16][19]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess of solid N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide to a series of glass vials. A visual excess should be apparent.[15][20]

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary.[13][20] It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm a plateau has been reached.[21]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the suspension through a low-binding syringe filter (e.g., 0.45 µm PTFE).[22][23] This step is critical to avoid artifactually high results.

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the compound concentration using HPLC-UV or LC-MS/MS against a standard curve prepared from the solid compound.[1][24]

-

Self-Validation:

-

Confirm Excess Solid: After the equilibration period, visually confirm that undissolved solid material remains in each vial.[19]

-

Analytical Method Validation: The HPLC or LC-MS method used for quantification must be validated for linearity, accuracy, and precision.

-

Time-to-Equilibrium: Demonstrating that the measured concentration does not significantly change between, for example, the 24-hour and 48-hour time points provides confidence that equilibrium has been reached.[21]

Data Presentation and Interpretation

The results from the thermodynamic shake-flask method should be compiled into a clear, comparative table.

Table 1: Thermodynamic Solubility of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) | Qualitative Assessment |

| Heptane | TBD | TBD | Expected Low |

| Toluene | TBD | TBD | Expected Low |

| Dichloromethane | TBD | TBD | Expected Moderate |

| Acetone | TBD | TBD | Expected Moderate |

| Ethyl Acetate | TBD | TBD | Expected Moderate |

| Acetonitrile (ACN) | TBD | TBD | Expected Moderate |

| Isopropanol (IPA) | TBD | TBD | Expected Moderate |

| Ethanol (EtOH) | TBD | TBD | Expected Moderate |

| Methanol (MeOH) | TBD | TBD | Expected High |

| Dimethyl Sulfoxide (DMSO) | TBD | TBD | Expected Very High |

(TBD = To Be Determined experimentally)

Interpretation: The resulting data should be analyzed in the context of the solvent properties. A high solubility in DMSO and methanol combined with low solubility in heptane would confirm the initial hypothesis of a molecule with both significant polar and nonpolar character. This profile would suggest that for formulation purposes, co-solvent systems or amorphous solid dispersions may be necessary to achieve desired concentrations for in-vivo studies.

Caption: Logical flow of the thermodynamic solubility protocol.

Conclusion

Characterizing the solubility of a novel compound like N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a foundational activity in its development journey. By combining theoretical structural analysis with rigorous, well-controlled experimental protocols, researchers can generate a reliable solubility profile. This profile is not merely a set of numbers but a critical dataset that informs lead optimization, guides formulation strategy, and ultimately influences the compound's potential to become a successful therapeutic agent. The dual approach of a rapid kinetic screen followed by a definitive thermodynamic measurement provides a balance of speed and accuracy, enabling confident, data-driven decisions throughout the drug development pipeline.

References

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18).

- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

- Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews.

- Solubility predictor. (2023, April 19). Chemaxon.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Turbidimetric (Kinetic) Solubility Assay. Domainex.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ADME Solubility Assay. BioDuro.

- Burke, J. (1984).

- Hansen solubility parameters (HSP).

- Hansen solubility parameter. Wikipedia.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). Protocols.io. [Link]

- THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION (1092). (2013, November 21). USP-NF.

- Introduction to Solubility Parameters. Scribd.

- Hansen Solubility Parameters. HSPiP.

- Thermodynamic Solubility Assay. Evotec.

- Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013, April 18). US Pharmacopeia (USP).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10).

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope.

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Analytical Science.

- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021, October 11). Pharma Excipients.

- Annex 4.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency (EMA).

- ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016, December 8). ECA Academy.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert- butoxycarbonyl)

- Butanamide. NIST WebBook.

- Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. (2026, January 18).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- FLUORENE.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility Parameters-- [cool.culturalheritage.org]

- 10. researchgate.net [researchgate.net]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. raytor.com [raytor.com]

- 14. protocols.io [protocols.io]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. uspnf.com [uspnf.com]

- 17. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. who.int [who.int]

- 22. protocols.io [protocols.io]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Photophysical Characterization & Engineering of Fluorene-Pyrrole Conjugates

Executive Summary

The conjugation of fluorene and pyrrole moieties represents a critical paradigm in the design of organic optoelectronic materials. This guide dissects the fluorescence characteristics of these conjugates, ranging from simple oligomers to complex Donor-Acceptor (D-A) copolymers like Poly(fluorene-diketopyrrolopyrrole) (PFDPP).[1]

Fluorene serves as a rigid, high-quantum-yield blue emitter, while pyrrole derivatives allow for bandgap tuning via electron-donating or withdrawing modifications.[1] The resulting conjugates exhibit tunable emission from the deep blue to the Near-Infrared (NIR), driven by mechanisms such as Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) .[1] This document provides the theoretical grounding and validated protocols required to characterize and deploy these fluorophores in drug development and bioimaging.

Molecular Architecture & Photophysical Mechanisms

The fluorescence of fluorene-pyrrole conjugates is not a static property but a dynamic function of their molecular topology.

The Donor-Acceptor (D-A) Push-Pull System

In high-performance conjugates, the architecture typically follows a D-A motif.[1]

-

Fluorene (Donor): The 9,9-dialkylfluorene unit acts as a rigid, electron-rich spacer.[1] Its planarity suppresses non-radiative decay, contributing to high quantum yields (

).[1] -

Pyrrole Derivative (Acceptor): While unsubstituted pyrrole is electron-rich, derivatives like Diketopyrrolopyrrole (DPP) are strong electron acceptors.[1]

-

Mechanism: Upon excitation, electron density shifts from the fluorene to the DPP core. This Intramolecular Charge Transfer (ICT) narrows the HOMO-LUMO gap, red-shifting emission into the biological window (650–900 nm).[1]

Planarity and Quantum Efficiency

The quantum yield is governed by the "Energy Gap Law" and molecular rigidity.

-

Planarized ICT (PICT): Unlike flexible donors that suffer from Twisted Intramolecular Charge Transfer (TICT) quenching, fluorene-pyrrole conjugates often maintain a planar excited state.[1] This maximizes

-orbital overlap and radiative decay rates ( -

Steric Hindrance: Bulky alkyl chains at the fluorene C9 position (e.g., octyl, ethylhexyl) prevent

-

Solvatochromism & Environmental Sensitivity[1]

Fluorene-pyrrole conjugates exhibit positive solvatochromism, a critical feature for sensing micro-environmental polarity in biological assays.[1]

The Lippert-Mataga Relationship

The emission spectrum shifts to longer wavelengths in polar solvents due to the stabilization of the highly dipolar ICT excited state.

| Solvent | Polarity Index ( | Stokes Shift ( | ||

| Hexane | 0.009 | 340 | 415 | ~5,300 cm⁻¹ |

| Toluene | 0.099 | 345 | 428 | ~5,600 cm⁻¹ |

| THF | 0.207 | 355 | 445 | ~5,700 cm⁻¹ |

| DCM | 0.309 | 358 | 462 | ~6,300 cm⁻¹ |

| DMSO | 0.444 | 365 | 480 | ~6,500 cm⁻¹ |

Data indicative of a generic Fluorene-Acceptor conjugate.[1][2] Note the significant broadening of the Stokes shift in polar media, diagnostic of ICT.

Experimental Protocols

Protocol A: Spectroscopic Characterization (Standard Operating Procedure)

Objective: Determine molar extinction coefficient (

Reagents: Spectroscopic grade THF, Quinine Sulfate (Standard), 10mm Quartz Cuvettes.

-

Stock Preparation: Dissolve 1 mg of conjugate in 10 mL THF to create a ~10⁻⁴ M stock.

-

Dilution Series: Prepare 5 dilutions ranging from 10⁻⁶ M to 10⁻⁵ M. Absorbance at

must be maintained below 0.1 OD to avoid inner-filter effects. -

Absorption Scan: Record UV-Vis spectra (300–800 nm). Plot Abs vs. Concentration to calculate

(Beer-Lambert Law).[1] -

Emission Scan: Excite samples at

. Record integrated fluorescence intensity ( -

Quantum Yield Calculation:

Where

Protocol B: Aggregation Study (AIE Validation)

Objective: Distinguish between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).[1]

-

Solvent Blend: Prepare a THF/Water mixture series (0% to 99% water fraction,

). -

Sample Prep: Maintain constant fluorophore concentration (10 μM) across all vials.

-

Observation:

-

ACQ System: Fluorescence intensity drops precipitously as

(aggregates form). -

AIE System: Fluorescence intensity surges (often >10-fold) as

increases, triggered by restriction of intramolecular rotation (RIR) in the aggregate.

-

Visualization of Mechanisms & Workflows

Diagram 1: Photophysical Mechanism (ICT & Relaxation)[1]

Caption: Jablonski diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, the latter responsible for the characteristic red-shifted emission in polar environments.

Diagram 2: Synthesis & Characterization Workflow

Caption: Integrated workflow for the synthesis (via Suzuki coupling) and iterative photophysical characterization of fluorene-pyrrole conjugates.

Applications in Bioimaging & Drug Development

The utility of fluorene-pyrrole conjugates in drug development lies in their Two-Photon Absorption (2PA) capabilities and stability.

Deep Tissue Imaging (NIR-II)

Conjugates containing electron-deficient pyrrole cores (like DPP) often emit in the NIR-II window (1000–1700 nm).[1]

-

Advantage: Reduced photon scattering and minimal autofluorescence from biological tissue.[2]

-

Protocol: Fluorene-DPP nanoparticles encapsulated in amphiphilic polymers (e.g., PEG-b-PS) show high signal-to-background ratios (SBR > 4.[1]0) for vascular imaging.

Ratiometric Sensing

By exploiting the ICT mechanism, these probes can sense cellular polarity or viscosity.

-

Viscosity Probes: In high-viscosity environments (e.g., lysosomes), the rotation of the pyrrole unit relative to the fluorene core is restricted, enhancing fluorescence intensity via the suppression of non-radiative torsional relaxation.

References

-

Synthesis of Donor–Acceptor Copolymers Derived from Diketopyrrolopyrrole and Fluorene via Eco-Friendly Direct Arylation. MDPI.

-

Intramolecular charge transfer with 4-fluorofluorazene and the flexible 4-fluoro-N-phenylpyrrole. PubMed.[1]

-

Fluorene-Based Copolymers for Red-Light-Emitting Diodes. Advanced Materials.

-

Fluorene-derived two-photon fluorescent probes for specific and simultaneous bioimaging. Journal of Photochemistry and Photobiology C.

-

Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide. By integrating state-of-the-art experimental techniques with predictive computational modeling, we delineate a robust strategy for identifying potential degradation pathways, characterizing thermal behavior, and establishing a foundational stability profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable, field-proven protocols to ensure the development of a safe, stable, and effective therapeutic agent.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

In the journey from discovery to market, a drug candidate's intrinsic stability is as crucial as its pharmacological activity.[1] Thermodynamic stability governs how a compound responds to environmental factors such as heat, humidity, and light over time.[1][2] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, failure to meet stringent regulatory requirements for safety and quality.[3]

This whitepaper focuses on N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide, a molecule with a unique constellation of functional groups. Its structure, featuring a fluorenyl moiety, a butanamide linker, and a pyrrole ring, presents a specific set of potential stability challenges. Understanding these liabilities early in the development process is paramount for de-risking the asset and making informed decisions on formulation, packaging, and storage conditions. This guide synthesizes a multi-pronged approach, combining empirical stress testing with theoretical analysis to build a comprehensive stability profile.

Molecular Structure Analysis and Potential Liabilities

A proactive assessment of thermodynamic stability begins with a thorough analysis of the molecule's chemical structure to identify potential degradation "hotspots."

-

The Amide Linkage: The butanamide bond is the most probable site of degradation. Amides are susceptible to hydrolysis, a reaction with water that cleaves the bond, particularly under acidic or basic conditions.[4][5][6] While generally more stable than esters, the rate of amide hydrolysis can be significant over the shelf-life of a pharmaceutical product, leading to the formation of 2-aminofluorene and 4-(1H-pyrrol-1-yl)butanoic acid.[4][7]

-

The Pyrrole Ring: Aromatic heterocyclic rings can be susceptible to oxidative degradation.[8][9][10] The electron-rich nature of the pyrrole ring makes it a potential target for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides present in excipients.[8][11] This could lead to ring-opening or the formation of various oxidized species.

-

The Fluorene Moiety: The 9H-position of the fluorene ring contains benzylic-like protons. This site could be susceptible to autoxidation, a process involving radical-mediated hydrogen abstraction.[12] Furthermore, the extensive aromatic system of the fluorene group suggests a potential for photolytic degradation upon exposure to UV or visible light.[13]

Experimental Assessment of Solid-State and Solution Stability

A combination of thermal analysis and forced degradation studies provides the empirical data needed to quantify the stability of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide.

Thermal Analysis: Characterizing Intrinsic Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of the API.[14]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[15][16][17] It is invaluable for determining the melting point, heat of fusion, and detecting polymorphism—the existence of multiple crystalline forms which can have different stabilities and bioavailabilities.[15][18][19]

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated.[20][21][22] This technique is used to determine the temperature at which the compound begins to decompose and can quantify the presence of residual solvents or water, which are critical factors for stability.[20][23]

Table 1: Representative Data from Thermal Analysis

| Parameter | Method | Result | Interpretation |

| Onset of Melting (T_onset) | DSC | e.g., 175.4 °C | Indicates the initiation of phase transition from solid to liquid. |

| Melting Point (T_peak) | DSC | e.g., 178.2 °C | Provides a key metric for purity and crystalline form identity. |

| Heat of Fusion (ΔH_fus) | DSC | e.g., 95.8 J/g | Relates to the energy of the crystal lattice. |

| Onset of Decomposition (T_d) | TGA | e.g., 250.1 °C | Defines the upper temperature limit for safe handling and processing. |

| Mass Loss at 200 °C | TGA | e.g., < 0.1% | Suggests high thermal stability and absence of volatile impurities. |

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, purposefully exposing the drug substance to harsh conditions to identify likely degradation products and pathways.[24][25] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are crucial for developing and validating stability-indicating analytical methods.[3][24]

The core principle is to achieve a target degradation of 5-20%, which is sufficient to reveal primary degradation pathways without being so extensive that secondary reactions obscure the results.[24]

Protocol 1: Forced Degradation Workflow

-

Sample Preparation: Prepare solutions of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide at a known concentration (e.g., 1 mg/mL) in various stress media.

-

Stress Conditions (as per ICH Q1A(R2)): [3][24]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 12-24 hours.

-

Neutral Hydrolysis: Purified water at 60 °C for 48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability (as per ICH Q1B): Expose solid powder and solution to a calibrated light source providing NLT 1.2 million lux hours and 200 watt hours/square meter.[13][26][27][28][29]

-

Thermal (Solid State): Store solid powder at 80 °C for 7 days.

-

-

Timepoint Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples immediately upon withdrawal to halt further degradation.

-

Analysis: Analyze all samples, including unstressed controls, using a validated stability-indicating HPLC-UV/MS method.

-

Mass Balance Calculation: Ensure that the sum of the parent API and all detected degradation products accounts for approximately 100% of the initial API concentration.

Table 2: Representative Data from Forced Degradation Studies

| Stress Condition | % Degradation | Major Degradant RRT | Proposed Identity |

| 0.1 M HCl, 60°C | 12.5% | 0.45, 0.62 | 2-aminofluorene, 4-(1H-pyrrol-1-yl)butanoic acid |

| 0.1 M NaOH, 60°C | 18.2% | 0.45, 0.62 | 2-aminofluorene, 4-(1H-pyrrol-1-yl)butanoic acid |

| 3% H₂O₂, RT | 8.9% | 1.15 | Oxidized pyrrole species (M+16) |

| Photolytic (ICH Q1B) | 5.5% | 1.21 | Photodegradant (structure TBD) |

| Thermal (80°C Solid) | < 1.0% | - | No significant degradation |

RRT: Relative Retention Time

Computational Modeling and Predictive Analysis

In silico tools provide powerful predictive insights that complement experimental data, saving time and resources.[30][31]

-

Degradation Pathway Prediction: Software platforms can predict likely degradation pathways based on a molecule's functional groups and a knowledge base of known chemical reactions.[30][32][33] For N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide, such tools would likely flag the amide bond for hydrolysis as a "very likely" transformation at acidic or basic pH.[30]

-

Bond Dissociation Energy (BDE) Calculation: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the BDE for specific bonds.[12] This is particularly useful for predicting susceptibility to autoxidation. A lower BDE for the C-H bonds at the 9H-position of the fluorene ring would indicate a higher risk of radical-mediated degradation.[12]

Visualizing Workflows and Pathways

Clear visual representations are essential for communicating complex scientific processes and findings.

Caption: Integrated workflow for thermodynamic stability assessment.

Sources

- 1. A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds [mediresonline.org]

- 2. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 3. onyxipca.com [onyxipca.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. scribd.com [scribd.com]

- 6. iipseries.org [iipseries.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. 3ds.com [3ds.com]

- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 14. researchgate.net [researchgate.net]

- 15. quercus.be [quercus.be]

- 16. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 17. veeprho.com [veeprho.com]

- 18. tainstruments.com [tainstruments.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pharmaguru.co [pharmaguru.co]

- 21. resolvemass.ca [resolvemass.ca]

- 22. veeprho.com [veeprho.com]

- 23. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. database.ich.org [database.ich.org]

- 27. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. certified-laboratories.com [certified-laboratories.com]

- 29. caronscientific.com [caronscientific.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study [academia.edu]

- 32. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. PathPred: Computational Metabolic Pathway Prediction at the Frontier of Biodegradation and Biosynthesis - PharmaFeatures [pharmafeatures.com]

Application Notes and Protocols for the Electropolymerization of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Introduction: Bridging Functional Moieties for Advanced Materials

The convergence of unique molecular architectures to create novel functional materials is a cornerstone of modern materials science. N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a rationally designed monomer that integrates the electro- and photo-active properties of the fluorene ring system with the well-established electropolymerizable nature of the pyrrole moiety. The fluorene unit offers potential for high charge carrier mobility and blue light emission, while the pyrrole group provides a direct pathway for the formation of a stable, conductive polymer backbone via electrochemical oxidation.[1][2] The flexible butanamide linker serves to decouple the electronic systems of the two aromatic units to a degree, potentially influencing the final properties of the polymer.

The resulting polymer, poly(N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide), is a promising candidate for a variety of applications, including organic light-emitting diodes (OLEDs), electrochromic devices, chemical sensors, and biosensors.[3][4] This document provides a comprehensive, field-proven protocol for the electrochemical synthesis of this polymer film on a conductive substrate.

Electropolymerization: Mechanism and Rationale

Electrochemical polymerization is a powerful technique that allows for the direct synthesis and deposition of a polymer film onto an electrode surface in a single step.[5][6] This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters.[7]

The electropolymerization of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide proceeds via an oxidative coupling mechanism, primarily involving the pyrrole units.[8] The process can be broken down into the following key steps:

-

Monomer Oxidation: At a sufficiently positive potential, the pyrrole ring of the monomer is oxidized at the working electrode surface to form a radical cation.[5]

-

Dimerization: Two of these radical cations then couple, typically at the 2- and 5-positions of the pyrrole rings, to form a dimer.[8]

-

Chain Propagation: The resulting dimer has a lower oxidation potential than the monomer and is immediately oxidized.[5] It then reacts with another monomer radical cation, extending the polymer chain. This process repeats, leading to the growth of the polymer film on the electrode surface.

-

Doping: Concurrently, as the polymer forms, it is in an oxidized (p-doped) state. Anions from the supporting electrolyte are incorporated into the polymer film to balance the positive charges on the backbone, rendering the polymer electrically conductive.[5][9]

Sources

- 1. Electropolymerization of diaminofluorene and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Next-Generation Electrically Conductive Polymers: Innovations in Solar and Electrochemical Energy Devices | MDPI [mdpi.com]

- 6. Electropolymerization of Polydopamine at Electrode-Supported Insulating Mesoporous Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

Application Note: Cyclic Voltammetry and Electropolymerization of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Introduction & Mechanistic Rationale

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a rationally designed bifunctional monomer of significant interest in the development of electroactive materials, sensors, and functionalized conductive polymers. Structurally, it consists of three distinct domains:

-

The 1H-Pyrrole Headgroup: Acts as the electropolymerizable unit.

-

The Butanamide Linker: A flexible aliphatic chain that electronically decouples the polymer backbone from the pendant group.

-

The 9H-Fluorene Pendant: An electroactive and photophysically active moiety[1].

The Causality of the Design: The aliphatic butanamide linker is critical. By breaking the

Cyclic Voltammetry (CV) is the premier technique for analyzing this system[2]. CV allows researchers to precisely control the time scale of the experiment via the scan rate, selectively oxidizing the pyrrole ring to generate radical cations without over-oxidizing the sensitive fluorene pendant[2],[3]. These radical cations subsequently undergo diffusion, radical-radical coupling, and deprotonation to form a conductive film on the electrode surface[3],[4].

Experimental Visualization

Step-by-step workflow for the electrochemical analysis and polymerization of the monomer.

Anodic electropolymerization mechanism of the N-substituted pyrrole moiety.

Quantitative Parameters and Expected Data

To ensure a self-validating experimental system, parameters must be strictly controlled. N-substituted pyrroles typically exhibit slightly higher oxidation potentials than unsubstituted pyrrole due to steric hindrance, necessitating a carefully calibrated potential window[3].

Table 1: Recommended Cyclic Voltammetry Parameters

| Parameter | Setting | Mechanistic Rationale |

| Solvent | Anhydrous Acetonitrile (MeCN) | High dielectric constant stabilizes radical cations. Must be strictly anhydrous to prevent nucleophilic attack by water[3]. |

| Electrolyte | 0.1 M TBAPF₆ | Provides ionic conductivity; the PF₆⁻ anion acts as the dopant for the resulting polymer film. |

| Working Electrode | Glassy Carbon (GC) disk | Provides a wide, inert anodic potential window required for pyrrole oxidation. |

| Reference Electrode | Ag/Ag⁺ (0.01 M AgNO₃) | Non-aqueous reference prevents water leakage into the cell, which would terminate polymerization. |

| Counter Electrode | Platinum (Pt) Wire | High surface area ensures the cathodic half-reaction does not rate-limit the anodic process. |

| Scan Rate | 50 mV/s | Balances the generation of radical cations with the time required for them to couple at the electrode surface[2]. |

Table 2: Expected Electrochemical Signatures

| Experimental Stage | Potential Window | Expected Peak (vs. Ag/Ag⁺) | Interpretation |

| Monomer Scan | -0.2 V to +1.2 V | Irreversible anodic peak at ~+0.95 V | One-electron oxidation of the 1H-pyrrole ring to a highly reactive radical cation. |

| Multi-Cycle CV | -0.2 V to +1.1 V | Broadening redox couple at ~+0.2 V to +0.5 V | Continuous growth of the conjugated polypyrrole backbone; current increases with each cycle. |

| Polymer Scan | -0.5 V to +0.8 V | Reversible redox couple | Reversible doping (oxidation) and dedoping (reduction) of the immobilized polymer film. |

Step-by-Step Methodologies

Phase 1: System Validation (Background Scan)

Trustworthiness requires proving the system is free of contaminants before introducing the analyte.

-

Polish the Glassy Carbon working electrode using 0.05 µm alumina slurry. Sonicate in deionized water, followed by absolute ethanol, for 3 minutes each. Dry under a stream of N₂.

-

Assemble the three-electrode cell containing only the background electrolyte (0.1 M TBAPF₆ in anhydrous MeCN).

-

Purge the solution with dry N₂ or Ar for 10 minutes to remove dissolved oxygen.

-

Run a background CV from -0.5 V to +1.3 V at 50 mV/s. Validation Check: The resulting voltammogram must be flat and featureless. Any peaks indicate contamination or moisture.

Phase 2: Monomer Characterization & Electropolymerization

-

Add N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide to the cell to achieve a final monomer concentration of 5.0 mM.

-

Stir briefly to dissolve, then purge with N₂ for an additional 3 minutes.

-

Single Scan (Characterization): Sweep the potential from -0.2 V to +1.2 V at 50 mV/s. Identify the irreversible monomer oxidation peak (typically ~+0.95 V).

-

Multi-Cycle CV (Polymerization): Adjust the upper potential limit to just past the onset of monomer oxidation (e.g., +1.1 V) to avoid over-oxidizing the fluorene pendant[1].

-

Cycle the potential continuously between -0.2 V and +1.1 V for 10–20 cycles. Validation Check: You should observe a new, lower-potential redox couple emerging around +0.3 V, with the peak current increasing linearly with each cycle. This confirms the deposition of a conductive polymer film.

Phase 3: Post-Polymerization Characterization

-

Carefully remove the modified working electrode from the monomer solution.

-

Rinse the electrode gently with neat anhydrous MeCN to remove any unreacted monomer or soluble oligomers.

-

Transfer the electrode to a fresh cell containing only the monomer-free electrolyte (0.1 M TBAPF₆ in MeCN).

-

Run CVs at varying scan rates (e.g., 25, 50, 100, 200 mV/s) within a restricted window (-0.5 V to +0.8 V). Validation Check: A linear relationship between the anodic peak current (

) and the scan rate (

Expert Insights & Troubleshooting

-

Diminishing Currents During Polymerization: If the current drops in successive cycles instead of growing, the polymer is passivating. Cause: The upper potential limit is too high, causing irreversible over-oxidation and degradation of the polypyrrole backbone, or moisture in the solvent is acting as a nucleophile, terminating chain growth[3]. Solution: Lower the upper vertex potential by 100 mV and dry the solvent over activated 3Å molecular sieves for 24 hours prior to use.

-

Absence of Fluorene Signatures: If post-polymerization optical studies (e.g., fluorescence) show no fluorene activity, the fluorene moiety may have been electrochemically cross-linked. Cause: Fluorene derivatives can undergo anodic coupling at potentials > +1.3 V[1]. Solution: Strictly limit the anodic sweep to the minimum potential required to oxidize the pyrrole ring.

References

-

Bott, A. W. "Characterization of Chemical Reactions Coupled to Electron Transfer Reactions Using Cyclic Voltammetry." Current Separations. URL: [Link]

-

Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). "The mechanisms of pyrrole electropolymerization." Chemical Society Reviews, 29, 283-293. DOI: 10.1039/A807124A. URL:[Link]

-

Barik, S., et al. (2009). "Conjugated fluorenes prepared from azomethines connections--II: The effect of alternating fluorenones and fluorenes on the spectroscopic and electrochemical properties." The Journal of Physical Chemistry B, 113(47), 15541-15549. DOI: 10.1021/jp907391y. URL:[Link]

Sources

- 1. Conjugated fluorenes prepared from azomethines connections--II: The effect of alternating fluorenones and fluorenes on the spectroscopic and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. currentseparations.com [currentseparations.com]

- 3. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Advanced Surface Engineering with Fluorene-Pyrrole Amide (FPA) Conjugates

Application Note & Protocol Guide [1]

Executive Summary

This guide details the methodology for generating functionalized surfaces using Fluorene-Pyrrole Amide (FPA) conjugates. These molecular hybrids synergize the high quantum yield and self-assembling properties of fluorene with the electroactivity and polymerization capability of pyrrole , linked via a conformation-locking amide bond.

Primary Applications:

-

Optoelectronic Interfaces: Organic Light-Emitting Diodes (OLEDs) and photovoltaic interlayers.

-

Fluorescent Biosensors: Ratiometric sensing of metal ions (

, -

Bio-Interfaces: Antibacterial coatings and cell-adhesion scaffolds driven by amide-mediated hydrogen bonding.

Chemical Basis & Mechanism[1]

The FPA motif operates on a "Dual-Anchor" mechanism. The pyrrole moiety serves as the electrochemical anchor (via oxidative polymerization), while the fluorene moiety acts as the optical transducer. The amide linkage is not merely a bridge; it acts as a supramolecular director, enforcing planarization via intramolecular hydrogen bonding, which enhances

Molecular Architecture

-

Fluorene (Signal/Stacking): Provides strong blue emission and drives

- -

Pyrrole (Anchor/Conductor): Enables electropolymerization to form conductive polypyrrole (PPy) backbones or coordinates to metal surfaces.[1]

-

Amide (Director): Facilitates inter-chain H-bonding (

), stabilizing the supramolecular architecture.[1]

Mechanism of Surface Assembly

The following diagram illustrates the two primary pathways for FPA surface modification: Electrochemical Deposition (Active) and Supramolecular Self-Assembly (Passive).

Caption: Dual-pathway mechanism for FPA surface modification. Pathway A yields robust conductive films; Pathway B yields ordered optical monolayers.

Protocol A: Electrochemical Polymerization (Conductive Films)

Objective: Create a stable, electroactive, and fluorescent poly(fluorene-pyrrole) film on a conductive substrate (ITO, Gold, or Glassy Carbon).

Materials & Equipment

-

Monomer: N-(9H-fluoren-2-yl)-1H-pyrrole-2-carboxamide (or similar derivative) [1].

-

Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).[1] Note: DCM creates denser films due to lower polarity.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) or Lithium Perchlorate ( -

Electrodes:

Step-by-Step Methodology

-

Electrode Pre-treatment:

-

Sonicate ITO slides in Acetone, Ethanol, and Isopropanol (10 min each).

-

Activate surface via Oxygen Plasma (5 min) to increase wettability.

-

-

Electrolyte Preparation:

-

Dissolve FPA monomer (5 mM) in 0.1 M

/ACN solution.[1] -

Critical: De-aerate the solution with

gas for 15 mins prior to scanning. Oxygen traps radicals, terminating polymerization early.

-

-

Potentiodynamic Deposition (Cyclic Voltammetry):

-

Scan Range: -0.2 V to +1.2 V (vs Ag/AgCl).

-

Scan Rate: 50 mV/s or 100 mV/s.

-

Cycles: 5–20 cycles.

-

Observation: Look for the emergence of a broad redox couple around +0.5 V, indicating the formation of the polypyrrole backbone [2]. The current intensity should increase with each cycle, confirming film growth.[3]

-

-

Post-Deposition Washing:

-

Rinse the film gently with monomer-free ACN to remove physisorbed oligomers.

-

Dry under a stream of Nitrogen.

-

Data Interpretation (Expected Results)

| Parameter | Observation | Mechanistic Insight |

| Oxidation Potential ( | ~0.9 V - 1.1 V | Oxidation of the pyrrole unit. Fluorene oxidizes >1.3 V; avoid scanning this high to prevent degradation. |

| Film Color | Yellow/Orange (Neutral) | Electrochromic switching confirms the conjugated polymer backbone is intact. |

| Fluorescence | High (Blue/Green Emission) | Fluorene moieties are preserved.[1] Quenching may occur in the oxidized (doped) state. |

Protocol B: Supramolecular Self-Assembly (Optical Monolayers)[1]

Objective: Create highly ordered, nanostructured surfaces on non-conductive or sensitive substrates (e.g., Quartz, Mica) using the self-assembling nature of the amide linker.[1]

Materials

-

Substrate: Quartz glass or Silicon wafer (Hydrophilized).[1]

-

Solution: FPA monomer in Toluene or Chloroform (

M).[1] -

Precipitant: Hexane or Methanol.[1]

Step-by-Step Methodology

-

Substrate Hydrophilization:

-

Treat quartz/glass with Piranha solution (

) for 30 min. (DANGER: Corrosive/Explosive) .[1] -

Rinse with ultrapure water and dry.

-

-

Solution Aging (Nucleation):

-

Dissolve FPA in Toluene. Heat to 60°C to ensure full solubility.

-

Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

-

Why? Slow cooling promotes the formation of "pre-nucleation" clusters driven by amide H-bonding [3].

-

-

Dip Coating / Drop Casting:

-

Immerse the substrate into the aged solution for 12–24 hours.

-

Alternative: For organogels, drop-cast the solution and expose to solvent vapor (Hexane) to induce gelation on the surface.

-

-

Annealing (Optional):

-

Heat the film to 80°C for 10 min. This reorganizes the alkyl chains (if present) and enhances

-

-

Validation & Characterization Workflow

To ensure the protocol's success, the following characterization steps are mandatory.

Caption: Standard validation workflow for FPA-modified surfaces.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Film Formation (Electro) | Oxygen inhibition or potential too low. | Purge electrolyte with |

| Film Peeling/Flaking | Poor adhesion to ITO. | Use a "primer" layer of pure pyrrole (1 cycle) before adding FPA, or silanize the surface first. |

| Weak Fluorescence | Aggregation-Caused Quenching (ACQ). | The fluorene units are stacking too tightly. Introduce bulky alkyl side chains to the amide nitrogen to disrupt stacking [5]. |

| Irreversible Oxidation | Over-potential scanning.[1] | Fluorene is sensitive.[1][2][4][5][6] Do not scan beyond +1.3 V. If higher potential is needed for pyrrole, use a catalyst. |

References

-

Gao, W., et al. (2012).[1][4] "Fluorescent sensor based on a novel conjugated polyfluorene derivative."[1][4][5] Spectrochimica Acta Part A, 95, 218-223.[1][4]

-

Rault-Berthelot, J., et al. (2011).[1] "Electropolymerization of diaminofluorene and its electrochemical properties." Arabian Journal of Chemistry, 4(3), 303-309.

-

Hoeben, F. J. M., et al. (2005).[1] "About Supramolecular Assemblies of

-Conjugated Systems." Chemical Reviews, 105(4), 1491–1546.[1] -

Balamurugan, A., et al. (2021).[1] "Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol." ACS Omega, 6,[1] 48. [1]

-

Würthner, F., et al. (2016).[1] "Supramolecular Self-Assembly as a Tool To Preserve the Electronic Purity of Perylene Diimide Chromophores." Angewandte Chemie, 55, 1-6.

(Note: While specific "Fluorene-Pyrrole Amide" commercial kits may not exist, the protocols above are synthesized from established methodologies for fluorene-functionalized pyrrole electropolymerization and amide-directed self-assembly cited above.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films [mdpi.com]

- 3. The impact of structural modification on the electrochromic and electroluminescent properties of D–A–D benzothiadiazole derivatives with a fluorene li ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01583E [pubs.rsc.org]

- 4. Fluorescent sensor based on a novel conjugated polyfluorene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Fabrication of Biosensors Utilizing N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Forward

The convergence of materials science and biotechnology has paved the way for the development of highly sensitive and selective biosensing platforms. Within this landscape, novel organic molecules with unique photophysical and electrochemical properties are of paramount interest. This document provides a comprehensive technical guide on the potential applications and fabrication protocols for biosensors based on the compound N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide. The fluorene moiety, known for its inherent fluorescence and charge transport characteristics, coupled with the versatile pyrrole group, presents a compelling candidate for the development of next-generation biosensors.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this compound in creating advanced analytical tools. While direct experimental data on this specific molecule in biosensor applications is emerging, the principles and protocols outlined herein are grounded in established methodologies for similar molecular structures and biosensing architectures.

Introduction to N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a unique organic compound featuring a fluorene core linked to a pyrrole ring via a butanamide spacer. The key structural components and their potential contributions to biosensing are:

-

9H-Fluorene: This polycyclic aromatic hydrocarbon is characterized by its rigid, planar structure and significant fluorescence quantum yield.[1] Its derivatives are widely explored in organic light-emitting diodes (OLEDs) and as fluorescent probes. The fluorene group can serve as a signal transducer in fluorescent biosensors or as a conductive element in electrochemical sensors.

-

Pyrrole: This five-membered aromatic heterocycle is a fundamental building block of many biologically significant molecules, including porphyrins. The pyrrole nitrogen can be functionalized, and polypyrrole is a well-known conducting polymer used in biosensor fabrication.

-

Butanamide Linker: This flexible aliphatic chain provides a physical separation between the fluorene and pyrrole moieties, potentially influencing their electronic communication. The amide group also offers a site for further chemical modification or hydrogen bonding interactions.

The combination of these structural features suggests that N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide could be a versatile platform for developing both fluorescent and electrochemical biosensors.

Proposed Synthesis

A plausible synthetic route for N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide can be envisioned through a multi-step process involving the formation of the butanamide linkage. A generalized approach could involve the reaction of a fluorene-containing amine with a pyrrole-containing carboxylic acid or its activated derivative.

Caption: Principle of fluorescence quenching in a biosensor.

Electrochemical Biosensing

Electrochemical biosensors detect changes in electrical properties (e.g., current, potential, impedance) resulting from a biochemical reaction. [2][3][4]N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide can be incorporated into an electrochemical biosensor in several ways:

The fluorene moiety can potentially undergo redox reactions at a specific potential. If the molecule is immobilized on an electrode surface, its redox signal could be modulated by the binding of an analyte, providing a quantitative measure of the analyte's concentration.

The pyrrole group can be electropolymerized to form a conductive polypyrrole film on an electrode surface. N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide could be co-polymerized with pyrrole to create a functionalized conductive polymer. This film can serve as a matrix for immobilizing biorecognition elements. The binding of the analyte to the biorecognition element can alter the conductivity or capacitance of the polymer film, which can be measured.

Caption: Workflow for an electrochemical biosensor.

Experimental Protocols

The following protocols provide a general framework for the fabrication of biosensors using N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide. Researchers should optimize these protocols based on the specific analyte and desired sensor performance.

Protocol 1: Fabrication of a Fluorescent Biosensor

This protocol describes the immobilization of a biorecognition element onto a surface functionalized with N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide for fluorescence-based detection.

Materials:

-

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

-

Glass slides or microtiter plates

-

(3-Aminopropyl)triethoxysilane (APTES)

-

N,N'-Disuccinimidyl carbonate (DSC) or other suitable crosslinker

-

Biorecognition element (e.g., antibody, aptamer)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Surface Preparation:

-

Clean glass slides by sonication in acetone, ethanol, and deionized water for 15 minutes each.

-

Treat the slides with a piranha solution (3:1 H₂SO₄:H₂O₂) for 1 hour (Caution: Piranha solution is extremely corrosive).

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at 60°C.

-

Rinse with toluene, ethanol, and deionized water, then cure at 110°C for 30 minutes.

-

-

Functionalization with N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide:

-

Dissolve N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide in a suitable organic solvent (e.g., DMF).

-

Activate the carboxylic acid group (if the linker is designed for this) or another functional group on the molecule using a crosslinker like DSC.

-

Immerse the aminated slides in the activated compound solution overnight at room temperature.

-

Rinse with the solvent and dry.

-

-

Immobilization of Biorecognition Element:

-

Prepare a solution of the biorecognition element in PBS.

-

Spot the solution onto the functionalized surface and incubate in a humid chamber for 2-4 hours at room temperature or overnight at 4°C.

-

-

Blocking:

-

Wash the slides with PBS to remove unbound biorecognition elements.

-

Immerse the slides in a 1% BSA solution in PBS for 1 hour to block non-specific binding sites.

-

Rinse with PBS and dry.

-

-

Analyte Detection:

-

Incubate the sensor surface with solutions of varying analyte concentrations.

-

After incubation, wash the surface with PBS.

-

Measure the fluorescence intensity using a spectrophotometer at the excitation and emission wavelengths of the fluorene moiety.

-

| Parameter | Typical Range | Notes |

| APTES Concentration | 1-5% (v/v) | Optimization may be needed based on substrate. |

| Incubation Time (Biorecognition) | 2-12 hours | Dependent on the affinity of the biorecognition element. |

| Blocking Agent | 1-3% BSA or casein | Essential to reduce background noise. |

| Excitation/Emission Wavelengths | To be determined experimentally for the specific compound. |

Protocol 2: Fabrication of an Electrochemical Biosensor

This protocol details the fabrication of an electrochemical sensor using an electrode modified with an electropolymerized film of N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide.

Materials:

-

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide

-

Pyrrole

-

Screen-printed carbon electrodes (SPCEs) or other suitable working electrodes

-

Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile)

-

Potentiostat/Galvanostat

-

Biorecognition element

-

EDC/NHS for covalent immobilization

-

Phosphate-buffered saline (PBS)

Procedure:

-

Electrode Cleaning:

-

Clean the working electrode by electrochemical methods, such as cycling the potential in a sulfuric acid solution. [3]2. Electropolymerization:

-

Prepare a solution containing N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide and pyrrole in the electrolyte solution. The ratio of the two will determine the properties of the resulting film.

-

Perform electropolymerization by cyclic voltammetry (e.g., scanning the potential from -0.2 V to +0.8 V for several cycles) or potentiostatically (applying a constant potential).

-

After polymerization, rinse the electrode with the solvent to remove unreacted monomers.

-

-

Immobilization of Biorecognition Element:

-

Activate the carboxylic acid groups on the polymer film (if present) using a freshly prepared solution of EDC and NHS in PBS for 1 hour.

-

Rinse with PBS.

-

Incubate the electrode with a solution of the biorecognition element in PBS for 2-4 hours.

-

-

Blocking:

-

Rinse with PBS.

-

Immerse the electrode in a 1% BSA solution for 1 hour.

-

-

Analyte Detection:

-

Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy) in PBS containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

-

Incubate the sensor with the analyte solution.

-

Repeat the electrochemical measurement. The change in the electrochemical signal is proportional to the analyte concentration.

-

| Parameter | Typical Value/Range | Notes |

| Monomer Ratio | 1:10 to 1:100 (functional monomer:pyrrole) | Affects film properties and density of functional groups. |

| Electropolymerization Cycles | 5-20 cycles | Controls the thickness of the polymer film. |

| EDC/NHS Concentration | 0.4 M / 0.1 M | Freshly prepared solution is crucial for efficient coupling. |

| Incubation Time (Analyte) | 5-60 minutes | Depends on the kinetics of the binding reaction. [3] |

Data Analysis and Interpretation

For fluorescent biosensors, a calibration curve is constructed by plotting the change in fluorescence intensity against the analyte concentration. For electrochemical biosensors, the change in peak current, charge transfer resistance, or other relevant electrochemical parameters is plotted against the analyte concentration. The limit of detection (LOD), sensitivity, and selectivity of the biosensor should be determined.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low fluorescence signal | - Inefficient immobilization of the fluorophore. - Photobleaching. | - Optimize surface chemistry and immobilization conditions. - Use an anti-fade agent or minimize light exposure. |

| High background signal | - Incomplete blocking of non-specific sites. - Autofluorescence of the substrate. | - Increase blocking time or try a different blocking agent. - Use a low-fluorescence substrate. |

| Poor reproducibility | - Inconsistent surface modification. - Variation in incubation times or temperatures. | - Standardize all steps of the fabrication process. - Use automated liquid handling for precise volumes. |

| No electrochemical response | - Non-conductive polymer film. - Inactive electrode surface. | - Adjust the monomer ratio to increase conductivity. - Ensure proper electrode cleaning and activation. |

Conclusion

N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide presents a promising molecular scaffold for the development of advanced biosensors. Its inherent fluorescence and potential for incorporation into conductive polymers make it a versatile tool for both optical and electrochemical detection methods. The protocols outlined in this guide provide a starting point for researchers to explore the full potential of this compound in a wide range of applications, from clinical diagnostics to environmental monitoring. Further research into the specific photophysical and electrochemical properties of this molecule will undoubtedly open up new avenues for innovation in biosensor technology.

References

-

LSNano. Different approaches for fabrication of low-cost electrochemical sensors. Available from: [Link]

-

JoVE. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules. Available from: [Link]

-

Hilaris Publisher. A simple approach to making electrochemical biosensors. Available from: [Link]

-

ResearchGate. Protocols used for the fabrication of biosensors. Available from: [Link]

-

ACS Measurement Science Au. Advances in Bioelectrode Design for Developing Electrochemical Biosensors. Available from: [Link]

-

PMC. Design Strategies of Fluorescent Biosensors Based on Biological Macromolecular Receptors. Available from: [Link]

-

Nanobiosensors and fluorescence based biosensors: An overview. Available from: [Link]

-

Spectroscopy Online. A Closer Look at Biosensors: A Practical Tutorial for Spectroscopists. Available from: [Link]

-

MDPI. Designed Strategies for Fluorescence-Based Biosensors for the Detection of Mycotoxins. Available from: [Link]

-

Royal Society of Chemistry. Design of fluorescent materials for chemical sensing. Available from: [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. lsnano.ufscar.br [lsnano.ufscar.br]

- 3. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Solvent Selection and Processing Protocols for N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide Films

Executive Summary

The fabrication of functional organic films from complex, multi-moiety monomers requires precise control over solvent-solute interactions. N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a highly versatile bifunctional molecule characterized by a rigid, photoluminescent fluorene core, an electropolymerizable pyrrole headgroup, and a flexible, hydrogen-bonding butanamide linker. This application note provides a comprehensive guide to selecting the optimal solvent systems for both physical spin-casting (for optoelectronic applications) and electrochemical deposition (for conductive/electrochromic networks).

By understanding the thermodynamic and kinetic parameters of various solvents, researchers can dictate the supramolecular assembly,

Mechanistic Principles of the Monomer

To engineer a robust film, one must first deconstruct the causality behind the molecule's behavior in solution:

-

The Fluorene Core (Hydrophobic & Rigid): Fluorene derivatives are prized in OLEDs and organic electronics for their high hole mobility and strong photoluminescence. However, they are highly hydrophobic. In solid films, fluorene chains can adopt a highly ordered

-phase conformation, which significantly enhances charge transport [1]. The formation of this phase is strictly governed by the solvent's evaporation rate (thermodynamic control). -

The Pyrrole Group (Electropolymerizable): Because the pyrrole nitrogen is alkylated by the butanamide linker, electropolymerization must proceed exclusively through the

(2,5) positions. N-substitution introduces steric bulk that twists the resulting polypyrrole backbone, reducing conjugation length compared to unsubstituted polypyrrole. To compensate, a solvent with a high dielectric constant must be used to stabilize the intermediate radical cations during anodic oxidation[2]. -

The Butanamide Linker (Hydrogen Bonding): The amide (-CONH-) linkage introduces strong intermolecular hydrogen bonding. In non-polar solvents, these bonds pre-organize the monomers into supramolecular assemblies prior to deposition, directly impacting nucleation kinetics.

Solvent Selection Matrix

The quantitative data below summarizes the physicochemical properties of candidate solvents and their direct impact on film morphology.

| Solvent System | Boiling Point (°C) | Dielectric Constant ( | Evaporation Rate | Primary Application | Film Morphology & Mechanistic Impact |

| Chloroform (CHCl₃) | 61.2 | 4.8 | Fast | Spin-Casting | Yields amorphous, smooth films due to kinetic trapping. Low |

| Chlorobenzene (CB) | 131.0 | 5.6 | Slow | Spin-Casting | Promotes crystalline |

| Acetonitrile (ACN) | 82.0 | 37.5 | Moderate | Electropolymerization | High |

| DCM / ACN (1:4 v/v) | ~75.0 | ~30.0 | Moderate-Fast | Electropolymerization | Optimal Blend: DCM solvates the fluorene core while ACN stabilizes the pyrrole radical cation. |

Experimental Workflows & Causality

Protocol A: Spin-Casting for Optoelectronic Applications

Goal: To fabricate highly ordered, optically transparent films with maximized hole mobility.

Causality Insight: Chlorobenzene is selected over Chloroform because its higher boiling point (131 °C) drastically slows the evaporation rate. This provides the thermodynamic runway necessary for the fluorene moieties to self-assemble into highly ordered

Step-by-Step Methodology:

-

Solution Preparation: Dissolve N-(9H-fluoren-2-yl)-4-(1H-pyrrol-1-yl)butanamide in anhydrous Chlorobenzene at a concentration of 10 mg/mL.

-

Thermal Agitation: Stir the solution at 50 °C for 30 minutes to disrupt premature hydrogen-bonded aggregates.

-